molecular formula C19H24N2O2 B11509096 2-Ethoxy-6-{[(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)amino]methyl}phenol

2-Ethoxy-6-{[(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)amino]methyl}phenol

Cat. No.: B11509096
M. Wt: 312.4 g/mol
InChI Key: TWEQYXOLTKMQBK-UHFFFAOYSA-N
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Description

2-Ethoxy-6-{[(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)amino]methyl}phenol is a complex organic compound that features a phenol group, an ethoxy group, and a tetrahydroisoquinoline moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-6-{[(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)amino]methyl}phenol typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydroisoquinoline moiety, which can be synthesized via the Pictet-Spengler reaction. This involves the condensation of a phenylethylamine with an aldehyde in the presence of an acid catalyst .

This can be achieved through various substitution reactions, where the appropriate reagents and conditions are selected to ensure the desired functional groups are correctly positioned on the aromatic ring .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-6-{[(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)amino]methyl}phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of the tetrahydroisoquinoline moiety would produce dihydroisoquinoline derivatives .

Scientific Research Applications

2-Ethoxy-6-{[(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)amino]methyl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-{[(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)amino]methyl}phenol involves its interaction with specific molecular targets. The tetrahydroisoquinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-6-{[(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)amino]methyl}phenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the tetrahydroisoquinoline moiety, in particular, enhances its potential for biological activity and therapeutic applications .

Properties

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

2-ethoxy-6-[(1,2,3,4-tetrahydroisoquinolin-1-ylmethylamino)methyl]phenol

InChI

InChI=1S/C19H24N2O2/c1-2-23-18-9-5-7-15(19(18)22)12-20-13-17-16-8-4-3-6-14(16)10-11-21-17/h3-9,17,20-22H,2,10-13H2,1H3

InChI Key

TWEQYXOLTKMQBK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1O)CNCC2C3=CC=CC=C3CCN2

Origin of Product

United States

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